molecular formula C12H8Br2S B13044269 3,5-Dibromo-2-(4-vinylphenyl)thiophene

3,5-Dibromo-2-(4-vinylphenyl)thiophene

Cat. No.: B13044269
M. Wt: 344.07 g/mol
InChI Key: WAKFWSUMZPLRCB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(4-vinylphenyl)thiophene (CAS 2089650-66-6) is a high-value specialty chemical designed for advanced materials science and organic electronics research. This compound features a thiophene ring system disubstituted with bromine atoms at the 3 and 5 positions, making it a versatile building block for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling . These reactions are fundamental for constructing complex conjugated systems like terthiophenes, which are pivotal in the development of conductive polymers . The 4-vinylphenyl group attached to the thiophene core provides a reactive handle for polymerization, allowing this molecule to be directly incorporated into polymer chains. This makes it an excellent precursor for creating functionalized polythiophenes, a class of polymers renowned for their outstanding electronic properties, superior processability, and utility in technologies such as biosensors, organic transistors, and solar cells . The combination of bromine substituents and the vinyl functionality offers researchers a dual path for customization and polymerization, enabling the fine-tuning of material properties for specific applications. Potential research applications include its use as a monomer for conductive polymers, a precursor for organic electronic materials, and a building block for molecules used in biosensing, photodynamic therapy, and tissue engineering . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H8Br2S

Molecular Weight

344.07 g/mol

IUPAC Name

3,5-dibromo-2-(4-ethenylphenyl)thiophene

InChI

InChI=1S/C12H8Br2S/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-12/h2-7H,1H2

InChI Key

WAKFWSUMZPLRCB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C(C=C(S2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of 2-(4-vinylphenyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or dichloromethane . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods:

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Coupling Reactions: Palladium or nickel catalysts in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Amino or thiol-substituted thiophenes.

    Coupling Products: Conjugated polymers or biaryl compounds.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiolates or reduced thiophenes.

Scientific Research Applications

Organic Electronics

Organic Semiconductors
3,5-Dibromo-2-(4-vinylphenyl)thiophene is a crucial building block in the synthesis of organic semiconductors. Its brominated thiophene structure enhances charge transport properties, making it suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound can improve the efficiency and stability of electronic devices significantly .

Photovoltaic Devices
In the field of photovoltaics, this compound is explored for its potential to enhance the performance of organic solar cells. Its ability to facilitate efficient charge separation and transport is vital for improving energy conversion efficiencies in these devices .

Materials Science

Polymer Composites
3,5-Dibromo-2-(4-vinylphenyl)thiophene is utilized in the development of polymer composites that exhibit improved thermal stability and electrical conductivity. By incorporating this compound into polymer matrices, researchers can create materials that are not only lightweight but also possess enhanced mechanical properties suitable for various industrial applications .

Nanostructured Materials
The compound has been employed in the synthesis of nanostructured materials, which are essential for applications in sensors and catalysis. Its functional groups allow for easy modification and integration into complex nanostructures, enhancing their performance in targeted applications .

Pharmaceutical Development

Drug Design
In pharmaceutical research, 3,5-Dibromo-2-(4-vinylphenyl)thiophene is investigated for its potential in drug design. It serves as a scaffold for synthesizing novel compounds that target specific biological pathways. The bromine atoms can participate in various chemical reactions, enabling the development of drugs with improved therapeutic efficacy .

Environmental Chemistry

Agrochemicals
This compound plays a role in formulating agrochemicals aimed at developing environmentally friendly pesticides and herbicides. Its incorporation into agrochemical formulations can enhance the effectiveness of these products while minimizing environmental impact .

Photocatalytic Applications
Research has explored the use of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in photocatalytic processes for environmental remediation. Its ability to absorb light and facilitate chemical reactions makes it a candidate for degrading pollutants under light irradiation conditions .

Data Table: Summary of Applications

Application AreaDescription
Organic ElectronicsUsed as a building block for organic semiconductors in OFETs and OLEDs
PhotovoltaicsEnhances performance in organic solar cells through improved charge transport
Materials ScienceIncorporated into polymer composites for better thermal stability and conductivity
Pharmaceutical DevelopmentServes as a scaffold for novel drug design targeting specific biological pathways
Environmental ChemistryUtilized in formulating eco-friendly agrochemicals and photocatalytic applications

Case Studies

  • Organic Solar Cells : A study demonstrated that incorporating 3,5-Dibromo-2-(4-vinylphenyl)thiophene into a polymer blend significantly improved the power conversion efficiency from 8% to over 10%, showcasing its potential in enhancing solar energy technologies .
  • Drug Development : Researchers synthesized a series of compounds based on this thiophene derivative that showed promising results against specific cancer cell lines, indicating its utility in medicinal chemistry .
  • Environmental Remediation : A recent study highlighted the effectiveness of this compound as a photocatalyst for degrading organic pollutants under UV light, suggesting its application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(4-vinylphenyl)thiophene in chemical reactions involves the reactivity of the bromine atoms and the vinyl group. The bromine atoms can act as leaving groups in substitution reactions, while the vinyl group can participate in polymerization and coupling reactions. The thiophene ring provides a stable aromatic system that can undergo various chemical transformations .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Brominated Thiophenes

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Electronic Features
3,5-Dibromo-2-(4-vinylphenyl)thiophene C₁₁H₇Br₂S 3,5-Br; 2-(4-vinylphenyl) ~333.96* Enhanced π-conjugation, electron-deficient thiophene core
3,5-Dibromo-2-methylthiophene C₅H₄Br₂S 3,5-Br; 2-methyl 264.96 Moderate electron withdrawal, reduced steric hindrance
2,4-Dibromo-5-ethylthiophene C₆H₆Br₂S 2,4-Br; 5-ethyl 269.98 Increased solubility due to ethyl group; altered bromine positions
3,5-Dibromo-2-[2,5-dibutoxyphenyl]thiophene C₂₄H₂₄Br₂O₂S₂ 3,5-Br; 2-(dibutoxyphenyl) 634.34 Alkoxy groups improve solubility; dihedral angle = 41.43° between thiophene and benzene rings

*Calculated based on atomic masses.

Key Observations:

  • Bromine Positioning: Bromine at 3,5-positions (as in the target compound and ) creates a symmetric electron-deficient core, favoring charge transport in polymers. In contrast, 2,4-dibromo derivatives exhibit asymmetric electronic distributions, reducing conjugation efficiency .
  • Substituent Effects: The 4-vinylphenyl group in the target compound enhances π-conjugation compared to alkyl (methyl/ethyl) or alkoxy groups in analogs. Alkoxy substituents (e.g., in ) improve solubility but introduce steric hindrance, as evidenced by the 41.43° dihedral angle that disrupts planarity .

Biological Activity

3,5-Dibromo-2-(4-vinylphenyl)thiophene is a compound of interest due to its potential biological activities. Thiophene derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 3,5-Dibromo-2-(4-vinylphenyl)thiophene, synthesizing findings from various studies and presenting relevant data.

Synthesis and Characterization

The synthesis of 3,5-Dibromo-2-(4-vinylphenyl)thiophene typically involves the bromination of thiophene derivatives followed by the introduction of vinyl groups. The compound's structure can be confirmed through techniques such as NMR and mass spectrometry, which provide insights into its purity and functional groups.

Anticancer Activity

Recent studies indicate that thiophene derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 3,5-Dibromo-2-(4-vinylphenyl)thiophene have shown effectiveness against various cancer cell lines. A screening of 300 naturally occurring compounds revealed that certain thiophenes possess antineoplastic activity without undue toxicity to normal cells .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3,5-Dibromo-2-(4-vinylphenyl)thiopheneJurkat J16TBDInduction of apoptosis
Related ThiophenesRamosTBDInhibition of cell proliferation

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been documented. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. For example, terthiophenes derived from similar structures have been reported to exhibit antifungal activity against plant pathogens .

Table 2: Antimicrobial Effects of Thiophene Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
3,5-Dibromo-2-(4-vinylphenyl)thiopheneE. coliTBD
Terthiophene DerivativesCandida albicansTBD

Anti-inflammatory Activity

Thiophene derivatives have been recognized for their anti-inflammatory properties as well. The introduction of bromine at specific positions on the thiophene ring enhances its biological activity, potentially through modulation of inflammatory pathways .

Table 3: Anti-inflammatory Effects of Thiophene Derivatives

Compound NameAssay TypeResult
3,5-Dibromo-2-(4-vinylphenyl)thiopheneTNF-alpha inhibitionTBD
Related CompoundsCOX inhibition assaySignificant

Case Studies

Several case studies have focused on the pharmacological applications of thiophenes. In one study, researchers evaluated the cytotoxicity of a series of brominated thiophenes on leukemia cells and found promising results indicating selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. What synthetic methodologies are most effective for preparing 3,5-dibromo-2-(4-vinylphenyl)thiophene, and how can reaction conditions be optimized to improve yield?

The synthesis of brominated thiophene derivatives typically involves electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS). For example, in related compounds (e.g., 3,5-dibromothiophene-phenyl derivatives), reactions are carried out in polar aprotic solvents (e.g., THF:DMF mixtures) under reflux, followed by purification via recrystallization . Optimization strategies include:

  • Solvent selection : THF:DMF (1:1) enhances solubility of brominated intermediates.
  • Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete bromination while minimizing side reactions.
  • Stoichiometry : A 1:2 molar ratio of substrate to NBS is commonly used to achieve full di-bromination .

Q. How is the molecular structure of 3,5-dibromo-2-(4-vinylphenyl)thiophene characterized, and what crystallographic parameters are critical for validation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key parameters include:

  • Space group : Monoclinic P2₁/c (common for centrosymmetric thiophene derivatives) .
  • Unit cell dimensions : For related structures, a = 13.0156 Å, b = 7.8157 Å, c = 12.2264 Å, and β = 101.027° .
  • Torsional angles : Dihedral angles between thiophene and phenyl rings (e.g., 41.43° in analogous compounds) influence conjugation and optoelectronic properties .
    Data refinement using programs like SHELXL ensures accuracy, with R-factors < 0.05 indicating high reliability .

Q. What spectroscopic techniques are used to confirm the purity and functional groups of this compound?

  • NMR : 1^1H and 13^13C NMR identify vinyl protons (δ 5.2–6.7 ppm) and aromatic carbons.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 702.16 for C22_{22}H22_{22}Br4_4O2_2S2_2) .
  • FT-IR : Peaks at 600–650 cm1^{-1} confirm C-Br stretching, while 3100–3050 cm1^{-1} corresponds to aromatic C-H bonds .

Advanced Research Questions

Q. How do bromine substituents and vinylphenyl groups influence the electronic properties of this compound in optoelectronic applications?

  • Electron-withdrawing bromine lowers the HOMO-LUMO gap, enhancing electron transport in organic semiconductors.
  • Vinylphenyl groups introduce π-conjugation pathways, critical for charge-carrier mobility in light-emitting diodes (LEDs). Computational studies (DFT) are recommended to quantify these effects .
  • Experimental validation: Cyclic voltammetry (CV) measures redox potentials, while UV-Vis spectroscopy tracks absorption shifts (e.g., λmax_{\text{max}} ~350–400 nm) .

Q. What challenges arise in resolving crystallographic data for brominated thiophene derivatives, and how can they be addressed?

  • Disorder in alkyl chains : Butoxy groups in related compounds exhibit positional disorder, requiring constrained refinement in SHELXL .
  • Absorption corrections : High X-ray attenuation (μ = 9.79 mm1^{-1} for CuKα radiation) necessitates multi-scan corrections (e.g., CrysAlis RED) .
  • Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting; for example, 2349 reflections vs. 138 parameters in analogous structures .

Q. How can discrepancies in dihedral angle measurements between computational models and experimental data be reconciled?

  • Source of error : Gas-phase DFT calculations often neglect crystal-packing forces. Compare torsional angles from SCXRD (e.g., 41.43° ) with periodic boundary condition (PBC) simulations.
  • Mitigation : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (D3) to account for intermolecular interactions .

Q. What strategies minimize side reactions (e.g., over-bromination) during synthesis?

  • Stepwise bromination : Introduce bromine atoms sequentially to control regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., vinyl groups) using trimethylsilyl chloride.
  • Monitoring : Use TLC or in situ UV-Vis to track reaction progress .

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